Cas no 862508-03-0 (N-(5-Fluoro-2,3-dihydro-2-oxo-4-pyrimidinyl)-carbamic acid Pentyl Ester)

N-(5-Fluoro-2,3-dihydro-2-oxo-4-pyrimidinyl)-carbamic acid Pentyl Ester Chemical and Physical Properties
Names and Identifiers
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- Pentyl (5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate
- penthyl(5-fluro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate
- Pentyl (5-fluoro-2-oxo-1,2-dihydro-4-pyrimidinyl)carbamate
- pentyl N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)carbamate
- pentyl N-(5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate
- SCHEMBL13383758
- penthyl(5-fluro-2-oxo-1, 2-dihydropyriMidin-4-yl) carbaMate
- SCHEMBL2440388
- FT-0699085
- 862508-03-0
- pentyl 5-fluoro-2-oxo-1,2-dihydropyrimidin-4-ylcarbamate
- N-(5-Fluoro-2,3-dihydro-2-oxo-4-pyrimidinyl)-carbamic acid Pentyl Ester
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- Inchi: InChI=1S/C10H14FN3O3/c1-2-3-4-5-17-10(16)14-8-7(11)6-12-9(15)13-8/h6H,2-5H2,1H3,(H2,12,13,14,15,16)
- InChI Key: LBTQRHGOZGICFV-UHFFFAOYSA-N
- SMILES: CCCCCOC(=O)NC1=C(C=NC(=O)N1)F
Computed Properties
- Exact Mass: 243.10191948g/mol
- Monoisotopic Mass: 243.10191948g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 366
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 79.8Ų
N-(5-Fluoro-2,3-dihydro-2-oxo-4-pyrimidinyl)-carbamic acid Pentyl Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F187830-1mg |
N-(5-Fluoro-2,3-dihydro-2-oxo-4-pyrimidinyl)-carbamic acid Pentyl Ester |
862508-03-0 | 1mg |
$190.00 | 2023-05-18 | ||
TRC | F187830-10mg |
N-(5-Fluoro-2,3-dihydro-2-oxo-4-pyrimidinyl)-carbamic acid Pentyl Ester |
862508-03-0 | 10mg |
$1499.00 | 2023-05-18 |
N-(5-Fluoro-2,3-dihydro-2-oxo-4-pyrimidinyl)-carbamic acid Pentyl Ester Related Literature
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
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Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
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Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
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Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
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Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
Additional information on N-(5-Fluoro-2,3-dihydro-2-oxo-4-pyrimidinyl)-carbamic acid Pentyl Ester
Comprehensive Overview of N-(5-Fluoro-2,3-dihydro-2-oxo-4-pyrimidinyl)-carbamic acid Pentyl Ester (CAS No. 862508-03-0)
N-(5-Fluoro-2,3-dihydro-2-oxo-4-pyrimidinyl)-carbamic acid Pentyl Ester (CAS No. 862508-03-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This compound belongs to the pyrimidine derivative family, which is widely recognized for its role in nucleic acid synthesis and drug development. The presence of a fluoro substituent and a pentyl ester group in its molecular structure enhances its potential applications in targeted therapies and enzymatic studies.
In recent years, the demand for pyrimidine-based compounds has surged, driven by their relevance in cancer research, antiviral drug development, and neurological studies. Researchers are particularly interested in how N-(5-Fluoro-2,3-dihydro-2-oxo-4-pyrimidinyl)-carbamic acid Pentyl Ester interacts with biological systems, especially its potential to modulate enzyme activity or serve as a precursor for more complex molecules. Its CAS No. 862508-03-0 is frequently searched in academic databases, reflecting its growing importance in scientific literature.
The synthesis of N-(5-Fluoro-2,3-dihydro-2-oxo-4-pyrimidinyl)-carbamic acid Pentyl Ester involves multi-step organic reactions, often starting with 5-fluorouracil or related pyrimidine precursors. The introduction of the pentyl ester group is a critical step, as it influences the compound's solubility and bioavailability. This aspect is particularly relevant for researchers exploring drug delivery systems and bioavailability enhancement strategies, which are hot topics in modern pharmacology.
From an industrial perspective, CAS No. 862508-03-0 is often discussed in the context of green chemistry and sustainable synthesis. With increasing regulatory pressure to reduce hazardous waste, chemists are exploring eco-friendly methods to produce such compounds. Questions like "How to synthesize N-(5-Fluoro-2,3-dihydro-2-oxo-4-pyrimidinyl)-carbamic acid Pentyl Ester sustainably?" or "What are the alternatives to traditional solvents in its production?" are commonly raised in forums and research papers.
Another area of interest is the compound's potential role in personalized medicine. As the healthcare industry shifts toward tailored treatments, molecules like N-(5-Fluoro-2,3-dihydro-2-oxo-4-pyrimidinyl)-carbamic acid Pentyl Ester are being evaluated for their ability to target specific genetic mutations or metabolic pathways. This aligns with the broader trend of precision medicine, a topic frequently searched by both professionals and the general public.
In analytical chemistry, the characterization of CAS No. 862508-03-0 relies heavily on techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods are essential for ensuring purity and verifying structural integrity, which are critical for both research and potential commercial applications. The compound's stability under various conditions is also a subject of ongoing study, particularly for those investigating its long-term storage and handling requirements.
Looking ahead, the versatility of N-(5-Fluoro-2,3-dihydro-2-oxo-4-pyrimidinyl)-carbamic acid Pentyl Ester positions it as a valuable tool in multiple scientific disciplines. Whether in drug discovery, material science, or biochemical assays, its unique properties continue to inspire innovation. As research progresses, this compound may unlock new possibilities in therapeutic development and molecular engineering, making it a focal point for future breakthroughs.
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